tert-Butyl 3,6-dichloropyridazine-4-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 3,6-dichloropyridazine-4-carboxylate typically involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases such as potassium carbonate for substitution reactions. Major products formed depend on the specific reagents and conditions used but can include a variety of substituted pyridazine derivatives .
Scientific Research Applications
tert-Butyl 3,6-dichloropyridazine-4-carboxylate is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor for various biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3,6-dichloropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary widely but often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
tert-Butyl 3,6-dichloropyridazine-4-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3,5-dichloropyridazine-4-carboxylate
- tert-Butyl 3,6-dibromopyridazine-4-carboxylate
- tert-Butyl 3,6-difluoropyridazine-4-carboxylate
These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and applications. The unique combination of chlorine atoms in this compound provides distinct chemical properties that can be advantageous in specific research and industrial contexts .
Properties
IUPAC Name |
tert-butyl 3,6-dichloropyridazine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-9(2,3)15-8(14)5-4-6(10)12-13-7(5)11/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTACEWHHVMQCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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